molecular formula C30H21N3O2S B4650430 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide

Cat. No. B4650430
M. Wt: 487.6 g/mol
InChI Key: GDAGGSVOUOWMIT-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide, also known as MNQ, is a chemical compound that belongs to the class of quinoline-based antitumor agents. MNQ has been found to possess potent antitumor activity against a variety of cancer cell lines and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubules, a critical component of the cytoskeleton. 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide also induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has been found to have a low toxicity profile and does not exhibit significant toxicity in normal cells. 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has been found to exhibit low metabolic stability and is rapidly metabolized in vivo.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has several advantages for lab experiments, including its potent antitumor activity, low toxicity profile, and rapid metabolism. However, 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide include the development of novel analogs with improved solubility and metabolic stability. 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide can also be used in combination with other chemotherapeutic agents to enhance its antitumor activity. The development of targeted delivery systems for 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide can also improve its efficacy and reduce its toxicity. Finally, further studies are needed to elucidate the mechanism of action of 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide and its potential applications in the treatment of cancer.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has been extensively studied for its antitumor activity. 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. 2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide has also been found to exhibit antitumor activity in vivo in animal models.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N3O2S/c1-35-21-15-13-20(14-16-21)27-17-25(24-10-4-5-12-26(24)31-27)29(34)33-30-32-28(18-36-30)23-11-6-8-19-7-2-3-9-22(19)23/h2-18H,1H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAGGSVOUOWMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=CS4)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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